Ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate
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Overview
Description
Ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate is an organic compound that belongs to the furan family Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with 5-bromo-furoic acid.
Esterification: The 5-bromo-furoic acid is refluxed in ethanol with concentrated sulfuric acid to produce ethyl 5-bromo-furan-2-carboxylate.
Carbonylation: The ethyl 5-bromo-furan-2-carboxylate undergoes carbonylation using a homogeneous palladium catalyst to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the furan ring or substituents.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Coupling: Products are typically biaryl or vinyl derivatives.
Scientific Research Applications
Ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate depends on its specific application. In general, the compound interacts with molecular targets through its bromine and difluoromethyl groups, which can form covalent bonds or engage in non-covalent interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-furan-2-carboxylate: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
2-bromo-5-(difluoromethyl)furan: Similar structure but lacks the ester functional group, affecting its solubility and reactivity.
Uniqueness
Ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate is unique due to the presence of both bromine and difluoromethyl groups, which enhance its reactivity and potential for diverse chemical transformations. The ester functional group also contributes to its solubility and versatility in various applications.
Biological Activity
Ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring substituted with a bromine atom and a difluoromethyl group. The molecular formula is C8H6BrF2O2, and it has a molecular weight of approximately 251.04 g/mol. The presence of the bromine and difluoromethyl groups enhances its reactivity, making it a valuable intermediate for synthesizing various pharmaceutical agents.
The biological activity of this compound is primarily linked to its ability to interact with specific biological targets, including enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic residues in proteins, while the difluoromethyl group may enhance binding affinity through hydrophobic interactions. This dual functionality suggests that the compound could act as an inhibitor or modulator of enzymatic activity, which is crucial for drug development.
Pharmacological Applications
- Anticancer Activity : Preliminary studies indicate that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives have shown significant inhibition of cell growth in various cancer cell lines, suggesting a potential role in cancer therapy .
- Enzyme Inhibition : The compound's ability to form covalent bonds may allow it to inhibit specific enzymes involved in cancer progression. For example, studies on structurally related compounds have demonstrated their effectiveness in inhibiting embryonic ectoderm development (EED), a target for cancer therapeutics .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on EED Inhibition : A recent study reported the synthesis of EED inhibitors that share structural characteristics with this compound. These compounds demonstrated IC50 values as low as 0.2 nM against EED, highlighting their potency and potential as therapeutic agents .
- Cytotoxicity Assessments : Research evaluating the cytotoxic effects of derivatives showed that many compounds exhibited low toxicity against normal cell lines while maintaining high efficacy against cancer cells. For example, certain derivatives demonstrated IC50 values below 1 µM in cancer cell lines while remaining noncytotoxic to normal cells .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
Compound Name | Structure Features | IC50 (Cancer Cell Lines) | Toxicity (Normal Cells) |
---|---|---|---|
This compound | Bromine and difluoromethyl groups | TBD | TBD |
EEDi-5285 | Fluoro-substituted furan | 0.2 nM | Noncytotoxic at high concentrations |
Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate | Bromine and trifluoromethyl groups | <0.01 µM | Noncytotoxic at >150 µM |
Properties
Molecular Formula |
C8H7BrF2O3 |
---|---|
Molecular Weight |
269.04 g/mol |
IUPAC Name |
ethyl 5-bromo-2-(difluoromethyl)furan-3-carboxylate |
InChI |
InChI=1S/C8H7BrF2O3/c1-2-13-8(12)4-3-5(9)14-6(4)7(10)11/h3,7H,2H2,1H3 |
InChI Key |
PKDSPWSLPYPSLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)Br)C(F)F |
Origin of Product |
United States |
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